1-((3-chlorobenzyl)oxy)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains methoxyphenyl, chlorobenzyl, and carboxamide functional groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring which is a six-membered aromatic ring with one nitrogen atom. Attached to this ring are methoxyphenyl, chlorobenzyl, and carboxamide groups .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of a carboxamide group could influence its solubility and reactivity .Scientific Research Applications
Discovery and Inhibitory Applications
Dihydropyridine derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, contributing to the development of novel therapeutic agents against cancer. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in Met-dependent gastric carcinoma models, highlighting their efficacy and potential for clinical trials (Schroeder et al., 2009).
Structural and Conformational Studies
Research on the structure and conformation of solvated dihydropyridine derivatives, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, through X-ray analysis and molecular orbital methods, provides insights into their chemical behavior and interaction potential. These studies are crucial for understanding the molecular basis of their biological activities and optimizing their therapeutic properties (Banerjee et al., 2002).
Novel Heterocyclic Systems
The exploration of novel annulated products from dihydropyridine derivatives exemplifies the chemical versatility of these compounds, which can lead to the discovery of new heterocyclic systems with potential pharmacological applications. For example, the transformation of aminonaphthyridinones into new heterocycles demonstrates the synthetic utility of dihydropyridine derivatives in creating diverse chemical entities with potential bioactivity (Deady & Devine, 2006).
Physical and Chemical Properties
The study of the physical and chemical properties of dihydropyridine derivatives, such as density, sound speed, and viscosity in various solvents and at different temperatures, contributes to our understanding of their solute-solvent interactions. This knowledge is essential for optimizing drug formulations and enhancing the delivery of dihydropyridine-based medications (Baluja & Talaviya, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-17-9-7-16(8-10-17)22-19(24)18-6-3-11-23(20(18)25)27-13-14-4-2-5-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQBGFQKOONHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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